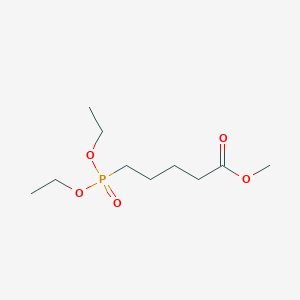
2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol is an organic compound with a complex structure that includes a dioxolane ring and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol typically involves the reaction of o-tolyl aldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvents: Common solvents include toluene or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents may vary to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring and the hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(o-tolyl)oxirane
- Methyl 2-oxo-2-(o-tolyl)acetate
Uniqueness
2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.
Properties
CAS No. |
4379-18-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
[2-methyl-2-(2-methylphenyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H16O3/c1-9-5-3-4-6-11(9)12(2)14-8-10(7-13)15-12/h3-6,10,13H,7-8H2,1-2H3 |
InChI Key |
RRJZBWCMQLDFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(OCC(O2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)



![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)





